3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride
Overview
Description
3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride (EMCBSC) is a small molecule that has been widely studied due to its potential applications in the fields of organic synthesis, biochemistry, and physiology. EMCBSC is a versatile compound that can be used for a variety of reactions, and it has been studied for its potential use in drug development.
Scientific Research Applications
3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride has been studied for its potential use in a variety of scientific research applications. It has been used as a synthetic intermediate in the synthesis of a number of biologically active compounds, including drugs, peptides, and other small molecules. It has also been used as a catalyst in the synthesis of polymers and other materials. Additionally, it has been studied for its potential use in the synthesis of organometallic complexes, which can be used for a variety of applications, including catalysis and drug delivery.
Mechanism of Action
The mechanism of action of 3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride is not fully understood. However, it is known that the compound reacts with a variety of substrates, including amines and carboxylic acids, to form a variety of products. The reaction of this compound with amines is thought to involve the formation of an iminium ion, which is then attacked by a nucleophile. The reaction of this compound with carboxylic acids is thought to involve the formation of a carbamoyl chloride, which is then attacked by a nucleophile.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have some potential as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, it has been shown to have some potential as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine.
Advantages and Limitations for Lab Experiments
3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is a relatively stable compound, making it suitable for use in a variety of reactions. However, there are some limitations to its use in laboratory experiments. It is a relatively strong acid, so it must be handled with care. Additionally, it can react with certain substrates to form potentially hazardous products, so it must be used with caution.
Future Directions
There are a number of potential future directions for 3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride. It could be studied further for its potential use in the synthesis of biologically active compounds and in the synthesis of polymers and other materials. Additionally, it could be studied further for its potential use as an inhibitor of enzymes involved in the breakdown of neurotransmitters. Finally, it could be studied further for its potential use in drug delivery and other biomedical applications.
Biochemical Analysis
Biochemical Properties
3-[Ethyl(methyl)carbamoyl]benzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of amide-containing molecules and heterocycles. It interacts with various enzymes, proteins, and other biomolecules through transition metal-catalyzed transformations, including radical-initiated reactions and cross-coupling and annulation reaction modes . These interactions often involve C–H functionalization to access amide-functionalized organic frameworks, which have extensive applications in pharmaceutical and natural product synthesis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with biomolecules can lead to changes in cellular behavior, including alterations in metabolic flux and metabolite levels . These effects are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound participates in transition metal-catalyzed reactions, which facilitate the formation of amide-functionalized organic frameworks
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can participate in various reactions over extended periods, maintaining its activity and efficacy . Understanding these temporal effects is vital for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects . Identifying the threshold effects and optimal dosages is essential for ensuring the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall impact on cellular and organismal health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles
properties
IUPAC Name |
3-[ethyl(methyl)carbamoyl]benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3S/c1-3-12(2)10(13)8-5-4-6-9(7-8)16(11,14)15/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZUWIRFSHMXDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=CC=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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